

Part 1: Executive Summary & Chemical Identity

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Compound of Interest

Compound Name: Cyclo-(L-Pro-L-Ile)

CAS No.: 57089-60-8

Cat. No.: B1147803

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Cyclo-(L-Pro-L-Ile) (C₁₁H₁₈N₂O₂) is a cyclic dipeptide (2,5-diketopiperazine) synthesized by condensation of L-proline and L-isoleucine. While structurally related to the phytotoxin Maculosin [Cyclo-(L-Pro-L-Tyr)], **Cyclo-(L-Pro-L-Ile)** exhibits a distinct biological profile characterized by low mammalian cytotoxicity and potent plant immunomodulation.

Unlike its tyrosine-containing analog, which acts as a host-specific toxin for spotted knapweed, **Cyclo-(L-Pro-L-Ile)** functions primarily as a signaling molecule. Its most significant commercial application lies in agricultural biotechnology, specifically as an elicitor of Systemic Acquired Resistance (SAR) against pine wilt disease. In pharmaceutical contexts, it demonstrates moderate antibacterial efficacy against Gram-positive pathogens and significant antibiofilm activity, making it a valuable scaffold for non-toxic antimicrobial development.

Chemical Profile

Property	Specification
IUPAC Name	(3S,8aS)-3-[(1S)-1-methylpropyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂
Molecular Weight	210.27 g/mol
Solubility	Soluble in Methanol, DMSO, Chloroform; poorly soluble in water.
Key Sources	Bacillus thuringiensis JCK-1233, Streptomyces sp., Marine sponges (Epipolasis sp.), Pseudomonas sp.
Distinction	NOT Maculosin (Cyclo-Pro-Tyr). Often confused in literature; Maculosin contains a phenol group (Tyr), whereas Pro-Ile contains a sec-butyl group (Ile).

Part 2: Pharmacological & Biological Mechanisms

Plant Immunomodulation (The "Pine Wilt" Mechanism)

The most authoritative finding regarding **Cyclo-(L-Pro-L-Ile)** is its ability to induce resistance in *Pinus thunbergii* (Black Pine) against the pine wood nematode (*Bursaphelenchus xylophilus*). Unlike direct nematicides, **Cyclo-(L-Pro-L-Ile)** acts as a priming agent.

- Mechanism: It triggers the Salicylic Acid (SA) dependent signaling pathway without causing the necrotic cell death associated with a full Hypersensitive Response (HR).
- Gene Targets: Upregulation of Pathogenesis-Related (PR) genes: PR-1, PR-2, PR-3, PR-5.
- Outcome: Suppression of disease severity by ~60-80% when applied as a foliar spray or trunk injection.

Antimicrobial & Antibiofilm Activity

Cyclo-(L-Pro-L-Ile) exhibits a spectrum of activity distinct from standard antibiotics, functioning often as a quorum-sensing inhibitor (QSI) rather than a bactericidal agent.

- Gram-Positive Bacteria: Moderate inhibitory activity against *Staphylococcus aureus* and *Bacillus subtilis*.
- Biofilm Inhibition: In studies involving marine endophytes (*Epicoccum nigrum*), **Cyclo-(L-Pro-L-Ile)** showed moderate inhibition of biofilm formation (55–70%) in Gram-positive strains, likely by interfering with homoserine lactone (HSL) mimicry, a common trait of DKPs.
- Gram-Negative Bacteria: Generally low direct cytotoxicity (MIC > 200 µg/mL), rendering it ineffective as a standalone antibiotic for *E. coli* or *P. aeruginosa*, but potentially useful as an adjuvant.

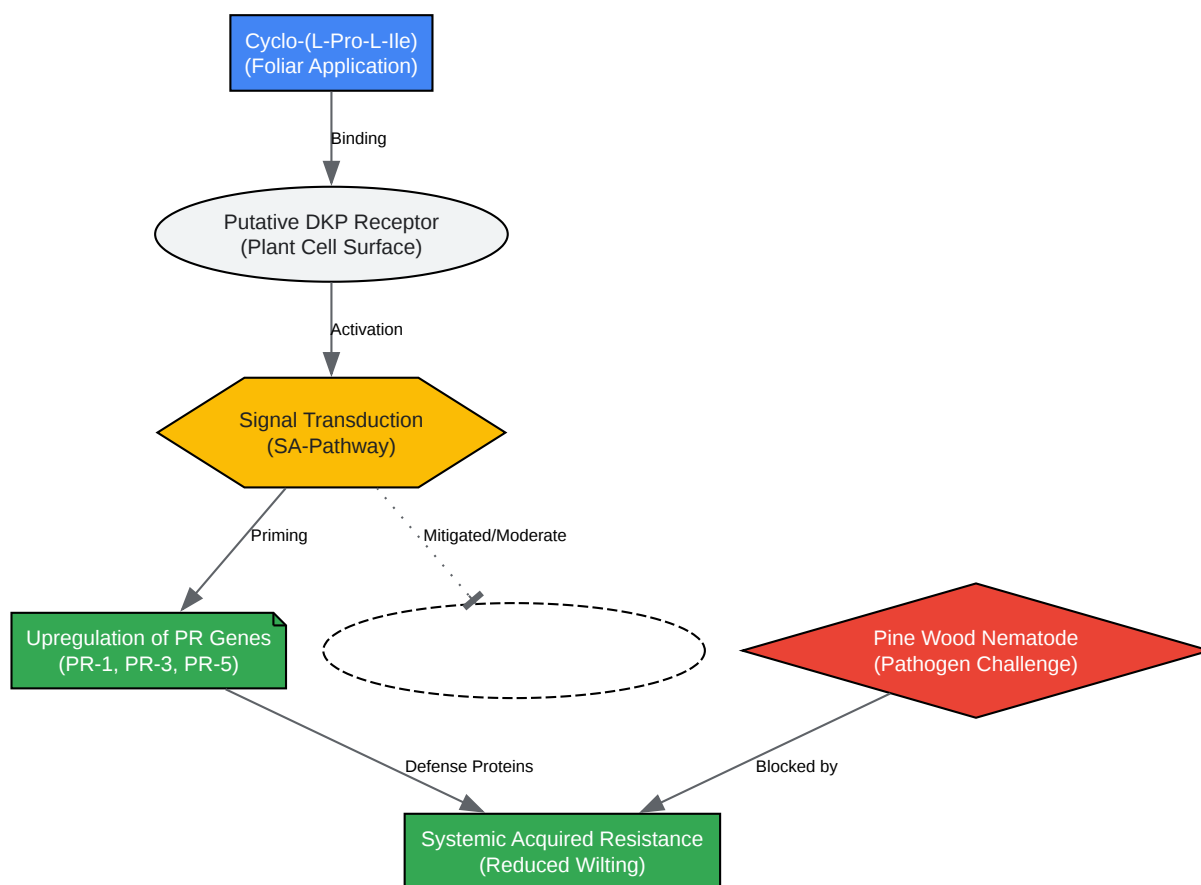
Cytotoxicity Profile

- Mammalian Cells: Unlike Maculosin (Pro-Tyr), which shows cytotoxicity against HepG2 liver cancer cells (IC₅₀ ~48.9 µg/mL), **Cyclo-(L-Pro-L-Ile)** is relatively non-toxic to mammalian cells. This safety profile supports its use in agricultural applications where runoff and operator safety are concerns.

Part 3: Visualization of Mechanisms

Diagram 1: Mechanism of Induced Resistance in Plants

This diagram illustrates how **Cyclo-(L-Pro-L-Ile)** primes the plant immune system without causing autotoxicity.



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Caption: **Cyclo-(L-Pro-L-Ile)** activates the Salicylic Acid pathway to upregulate PR genes, conferring resistance to nematodes while avoiding excessive necrotic damage (Hypersensitive Response).

Part 4: Experimental Methodologies

Protocol A: Isolation from *Bacillus thuringiensis* JCK-1233

Rationale: This strain is the primary industrial source for the Pro-Ile isomer used in forestry.

- Fermentation:
 - Culture *B. thuringiensis* JCK-1233 in Tryptic Soy Broth (TSB) at 30°C, 150 rpm for 48–72 hours (until $OD_{600} \approx 0.8$ –1.0).
- Extraction:
 - Centrifuge broth (8,000 × g, 20 min) to remove cells.
 - Partition supernatant with Dichloromethane (CH_2Cl_2) (1:1 v/v) three times.
 - Collect organic layer and evaporate mainly to dryness in vacuo at 40°C.
- Fractionation (Silica Gel):
 - Load crude extract onto a Silica Gel 60 column.
 - Elute with a gradient of CH_2Cl_2 :Methanol (100:0 → 90:10).
 - **Cyclo-(L-Pro-L-Ile)** typically elutes in the 95:5 fraction.
- Purification (HPLC):
 - Column: C18 Reverse-Phase (e.g., YMC-Pack ODS-A, 250 × 20 mm).
 - Mobile Phase: Methanol:Water (Gradient 40:60 → 70:30 over 40 min).
 - Flow Rate: 5 mL/min.
 - Detection: UV at 210 nm.
 - Validation: Confirm purity via 1H -NMR (characteristic doublet at δ 1.10 for Ile- CH_3).

Protocol B: Chemical Synthesis (Liquid Phase)

Rationale: For drug development, chemical synthesis ensures stereochemical purity and scalability.

- Coupling:

- React Boc-L-Ile-OH (1.0 eq) with H-L-Pro-OMe-HCl (1.0 eq) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DMF.
- Maintain pH 8 with DIPEA.[1] Stir 24h at RT.
- Deprotection:
 - Treat the resulting dipeptide (Boc-L-Ile-L-Pro-OMe) with TFA/DCM (1:1) for 1h to remove the Boc group.
- Cyclization:
 - Dissolve the deprotected dipeptide in 2-butanol or toluene.
 - Add catalytic acetic acid or reflux with morpholine (to neutralize).
 - Reflux for 3–5 hours. The intramolecular attack of the amine on the ester carbonyl forms the diketopiperazine ring.
- Crystallization:
 - Cool solution; precipitate with diethyl ether. Recrystallize from MeOH/EtOAc.

Part 5: Quantitative Data Summary

Table 1: Biological Activity Profile of **Cyclo-(L-Pro-L-Ile)**

Target Organism / Model	Activity Type	Effective Concentration	Notes
Pine Wood Nematode (B. xylophilus)	Resistance Induction	1.0 mM (Foliar)	Reduced disease severity index by >60% [1].
Staphylococcus aureus	Antibacterial	MIC: 200–250 µg/mL	Moderate activity; often synergistic [2].
Vibrio anguillarum	Antibacterial	MIC: ~30 µg/mL	Marine pathogen; activity varies by strain [3].
HepG2 (Liver Cancer)	Cytotoxicity	Inactive (>100 µg/mL)	Contrast: Maculosin (Pro-Tyr) IC ₅₀ = 48.9 µg/mL [4].[2][3]
Biofilm Formation	Inhibition	100 µg/mL	55–70% inhibition in Gram+ marine isolates [3].

Part 6: References

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- El-Hady, F. K., et al. (2021). "Antimicrobial and Antibiofilm Activities of the Fungal Metabolites Isolated from the Marine Endophytes Epicoccum nigrum M13 and Alternaria alternata 13A." *Marine Drugs*, 19(4), 232. [Link](#)
- Karanam, G., et al. (2020). "Maculosin, a non-toxic antioxidant compound isolated from Streptomyces sp.[2][7] KTM18." *Pharmaceutical Biology*, 59(1), 897–906. [Link](#) (Note: This reference characterizes Maculosin (Pro-Tyr) but serves as the critical negative control for Pro-Ile cytotoxicity comparisons).

- Stierle, A. C., et al. (1988). "Maculosin, a host-specific phytotoxin for spotted knapweed from *Alternaria alternata*." [2] *Proceedings of the National Academy of Sciences*, 85(21), 8008–8012. [Link](#)

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